ethyl 2-((3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl)oxy)acetate
Description
Ethyl 2-((3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl)oxy)acetate is a chromenone derivative characterized by a 4-oxo-4H-chromen core substituted at the 3-position with a 2-ethoxyphenoxy group and at the 7-position with an ethyl oxyacetate ester. Its molecular formula is C₂₁H₂₀O₇ (molecular weight: 384.38 g/mol). The 2-ethoxyphenoxy group introduces steric bulk and electron-donating properties, while the oxyacetate ester enhances solubility and reactivity for further derivatization .
Properties
IUPAC Name |
ethyl 2-[3-(2-ethoxyphenoxy)-4-oxochromen-7-yl]oxyacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O7/c1-3-24-16-7-5-6-8-17(16)28-19-12-27-18-11-14(9-10-15(18)21(19)23)26-13-20(22)25-4-2/h5-12H,3-4,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXOVKUUOSLTMQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OC2=COC3=C(C2=O)C=CC(=C3)OCC(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-((3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl)oxy)acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Chromen-4-one Core: This step involves the cyclization of a suitable precursor, such as 2-hydroxyacetophenone, with an appropriate aldehyde under acidic or basic conditions to form the chromen-4-one core.
Introduction of the Ethoxyphenoxy Group: The chromen-4-one intermediate is then reacted with 2-ethoxyphenol in the presence of a base, such as potassium carbonate, to introduce the ethoxyphenoxy group.
Esterification: The final step involves the esterification of the resulting intermediate with ethyl bromoacetate in the presence of a base, such as sodium hydride, to form this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-((3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl)oxy)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy group or the acetate moiety using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Corresponding substituted products with nucleophiles.
Scientific Research Applications
Ethyl 2-((3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl)oxy)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 2-((3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl)oxy)acetate involves its interaction with specific molecular targets and pathways. The chromen-4-one core is known to interact with enzymes and receptors, modulating their activity. The ethoxyphenoxy group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
Key structural analogs and their differences are summarized below:
Key Observations:
- Substituent Effects: The 2-ethoxyphenoxy group in the target compound increases steric hindrance and electron density compared to phenyl or methoxyphenyl groups in analogs .
Physicochemical and Spectral Properties
Biological Activity
Ethyl 2-((3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl)oxy)acetate is a synthetic compound belonging to the class of chromenone derivatives. Its structure features a chromenone core, which is known for various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This article reviews the biological activity of this compound based on available research findings.
Chemical Structure and Properties
The compound can be represented by the following chemical formula:
Molecular Characteristics
- Molecular Weight : 398.4 g/mol
- InChI : InChI=1S/C20H18O7/c1-2-27-19-10-6-7-11-20(19)30-22-15-28-21-14-17(12-13-18(21)23(22)25)29-24(26)16-8-4-3-5-9-16/h3-15H,2H2,1H3 .
The biological activity of this compound is attributed to its interaction with various molecular targets. The chromenone structure is recognized for its ability to inhibit enzymes and modulate receptor activity, potentially affecting pathways involved in inflammation and cancer cell proliferation.
Antioxidant Activity
Studies indicate that compounds within the chromenone family exhibit significant antioxidant properties. This compound has been shown to scavenge free radicals effectively, reducing oxidative stress in cellular models.
Anti-inflammatory Effects
Research has demonstrated that this compound can inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, which are crucial in the inflammatory response. This suggests potential therapeutic applications in treating inflammatory diseases.
Anticancer Properties
In vitro studies have reported that ethyl 2-((3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yloxy)acetate exhibits cytotoxic effects against various cancer cell lines. The mechanism involves inducing apoptosis and inhibiting cell proliferation through modulation of signaling pathways related to cell survival and death.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antioxidant | Scavenges free radicals; reduces oxidative stress | |
| Anti-inflammatory | Inhibits COX and LOX; reduces cytokine levels | |
| Anticancer | Induces apoptosis; inhibits proliferation |
Case Study 1: Antioxidant Activity Evaluation
A study evaluated the antioxidant capacity of ethyl 2-((3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yloxy)acetate) using DPPH and ABTS assays. Results indicated a significant reduction in radical concentration, suggesting strong antioxidant potential.
Case Study 2: Anti-inflammatory Mechanism
In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with ethyl 2-(3-(2-ethoxyphenoxy)-4H-chromenone acetate led to a marked decrease in TNF-alpha and IL6 levels, confirming its anti-inflammatory efficacy.
Case Study 3: Cancer Cell Line Testing
Testing against various cancer cell lines (e.g., MCF7, HeLa), ethyl 2-(3-(2-Ethoxyphenoxy)-4H-chromenone acetate showed IC50 values in the micromolar range, indicating potent anticancer activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
